molecular formula C19H26ClNO4 B8424431 1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate CAS No. 885500-37-8

1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate

Cat. No.: B8424431
CAS No.: 885500-37-8
M. Wt: 367.9 g/mol
InChI Key: UTRZAPLYCJDVSB-UHFFFAOYSA-N
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Description

1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-chlorobenzylamine and di-tert-butyl dicarbonate.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl bromide and methyl iodide, respectively.

    Esterification: The final step involves the esterification of the piperidine ring with appropriate carboxylic acid derivatives to form the dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate
  • N-Boc-Piperidine-4-carboxylic acid methyl ester
  • 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Uniqueness

1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

885500-37-8

Molecular Formula

C19H26ClNO4

Molecular Weight

367.9 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate

InChI

InChI=1S/C19H26ClNO4/c1-18(2,3)25-17(23)21-11-9-19(10-12-21,16(22)24-4)13-14-5-7-15(20)8-6-14/h5-8H,9-13H2,1-4H3

InChI Key

UTRZAPLYCJDVSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of isopropylamine (3.71 ml, 26.45 mmol) in THF (110 ml) at 0° C. was added n-butyllithium (10.1 ml of a 2.5M solution in hexanes, 25.25 mmol). The resulting LDA solution was added via cannula to a solution of piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester (5.85 g, 24.04 mmol) in THF (110 ml) and HMPA (20 ml) at −78° C. and stirring was continued for 1 hour. 4-Chlorobenzyl chloride (6.4 ml, 50.49 mmol) in THF (20 ml) was added and the solution was warmed to room temperature over 2 hours. After stirring for 18 hours, saturated aqueous ammonium chloride (500 ml) was added and the aqueous phase was extracted with diethyl ether (2×200 ml). The organic phases were combined, dried over magnesium sulphate and concentrated to dryness. Purification by silica column chromatography (0.5% methanol in DCM) gave the ester as an oil (3.03 g, 34%). LC-MS (LCT1) m/z 390 [M+Na+], Rt 8.02 min.
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3.71 mL
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110 mL
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hexanes
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5.85 g
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110 mL
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20 mL
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6.4 mL
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20 mL
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500 mL
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Yield
34%

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